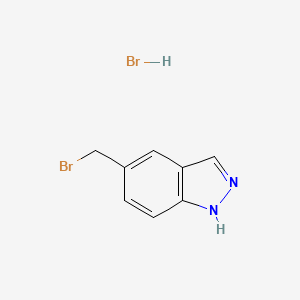

5-(Bromomethyl)-1H-indazole hydrobromide

Description

BenchChem offers high-quality 5-(Bromomethyl)-1H-indazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-1H-indazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(bromomethyl)-1H-indazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVGDURSCZOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627374 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192369-93-0 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide

Executive Summary

5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., JNK, ROCK) and bioactive alkaloids.[1][2][3] Its structural utility lies in the bifunctional reactivity of the indazole core: it possesses an electrophilic benzylic bromide "warhead" capable of rapid coupling with nucleophiles, and a nitrogen-rich indazole scaffold that mimics the purine ring of ATP, making it a privileged structure for ATP-competitive drug design.

This guide details the critical handling parameters, synthesis protocols, and reactivity landscapes necessary to utilize this compound effectively, with a specific focus on the hydrobromide salt stabilization strategy required to prevent catastrophic polymerization.

Chemical Profile & Physical Properties[1][4]

| Property | Data |

| Chemical Name | 5-(Bromomethyl)-1H-indazole hydrobromide |

| CAS Number | 192369-93-0 (Salt form) |

| Molecular Formula | C₈H₇BrN₂ · HBr |

| Molecular Weight | 291.97 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic; stable as HBr salt. Free base is unstable. |

| Hazards | Corrosive, Lachrymator (induces tears), Skin Sensitizer. |

Synthesis & Stability: The "Salt Stabilization" Strategy

The synthesis of 5-(bromomethyl)-1H-indazole is chemically non-trivial due to the molecule's tendency to self-destruct via intermolecular polymerization. The free base contains both a nucleophile (Indazole-NH) and an electrophile (Benzyl-Br). If generated in solution without acid, the molecule polymerizes rapidly.

The Solution: Isolation as the Hydrobromide (HBr) salt protonates the indazole nitrogens, deactivating their nucleophilicity and allowing the benzylic bromide to survive storage and handling.

Optimized Synthesis Protocol

Reference: US Patent 6,506,754 (Example 81) [1]

Reagents:

-

1-Acetyl-5-(acetoxymethyl)indazole (Precursor)[3]

-

48% Aqueous Hydrobromic Acid (Reagent & Solvent)[4]

Methodology:

-

Suspension: Suspend 1-acetyl-5-(acetoxymethyl)indazole (3.0 g, 13 mmol) in 48% aqueous HBr (15 mL, 226 mmol).

-

Reaction: Stir the suspension at room temperature for 25 hours.

-

Isolation: Filter the resulting yellow solid on a Büchner funnel.

-

Secondary Crop: Stir the filtrate for an additional 24 hours to precipitate remaining product.

-

Drying: Dry under high vacuum for 12 hours.

-

Yield: ~92% (3.48 g) of yellow solid.

Critical Note: Do NOT attempt to neutralize or extract with basic aqueous workup. The free base will degrade.

Reactivity Landscape & Mechanistic Logic

The utility of this scaffold is defined by the competition between the benzylic carbon and the indazole nitrogens .

Diagram 1: Synthesis and Stability Logic

Figure 1: The synthetic pathway highlights the necessity of maintaining acidic conditions to prevent the free base from polymerizing.

Functionalization Strategies

To utilize this building block, one must selectively engage the bromomethyl group while managing the indazole NH.

-

Nucleophilic Displacement (Sɴ2):

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Use a non-nucleophilic base (e.g., DIPEA, TEA) in polar aprotic solvents (DMF, THF). The base neutralizes the HBr salt in situ, generating the reactive species transiently in the presence of the external nucleophile.

-

Application: Synthesis of kinase inhibitors where the 5-position is linked to a solubilizing amine tail.

-

-

Indazole N-Alkylation (Regioselectivity Challenge):

-

If the goal is to functionalize the Indazole Nitrogen, the bromomethyl group is a liability.[2] It is recommended to perform N-alkylation before introducing the bromomethyl group, or use a protecting group (e.g., THP, SEM) on the nitrogen if the bromide is already present.

-

Therapeutic Applications: Kinase Inhibition[8][9]

Indazoles are "privileged scaffolds" in medicinal chemistry because they function as bioisosteres of the purine ring found in Adenosine Triphosphate (ATP). This allows them to bind into the ATP-binding pocket of kinase enzymes.

Case Study: JNK and ROCK Inhibitors

Derivatives synthesized from 5-(bromomethyl)-1H-indazole have shown potency against c-Jun N-terminal kinases (JNK) and Rho-associated protein kinase (ROCK) .

-

Mechanism: The indazole core forms hydrogen bonds with the "hinge region" of the kinase.

-

Role of the 5-Substituent: The bromomethyl group allows the attachment of "tail" moieties that extend into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties (ADME).

Diagram 2: Medicinal Chemistry Workflow

Figure 2: Divergent synthesis of bioactive ligands using the bromomethyl warhead.

Experimental Protocol: General Amine Coupling

Objective: Coupling 5-(bromomethyl)-1H-indazole HBr with a secondary amine (e.g., Morpholine) to generate a kinase inhibitor intermediate.

-

Preparation: Dissolve 5-(bromomethyl)-1H-indazole HBr (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

-

Note: The solution may darken; ensure the amine nucleophile is added immediately to capture the free base.

-

-

Nucleophile Addition: Add Morpholine (1.2 eq) immediately.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS (Look for mass shift: Br [79/81] loss, Amine adduct gain).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HBr salts) and Brine. Dry over Na₂SO₄.

Safety & Handling

-

Lachrymator: This compound releases benzylic bromide vapors which are potent tear agents. Always handle in a functioning fume hood.

-

Corrosive: The HBr salt is acidic and corrosive to skin and eyes. Wear nitrile gloves and safety goggles.[7]

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (benzyl alcohol derivative), deactivating the compound.

References

-

Bhagwat, S. S., et al. (2003).[3] Indazole derivatives as JNK inhibitors. U.S. Patent No. 6,506,754.[3] Washington, DC: U.S. Patent and Trademark Office.

-

Sapeta, K., & Kerr, M. A. (2019). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2.

-

Sigma-Aldrich.[1] (n.d.). 5-Bromo-1H-indazole Product Sheet.

-

ChemicalBook. (2016).[3] 5-(Bromomethyl)-1H-indazole hydrobromide Properties.

Sources

- 1. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 3. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-(Bromomethyl)-1H-indazole hydrobromide CAS number 192369-93-0

The following technical guide is structured to provide actionable, high-level scientific insight into 5-(Bromomethyl)-1H-indazole hydrobromide , prioritizing synthetic utility, stability mechanisms, and medicinal chemistry applications.

CAS Number: 192369-93-0

Formula: C

Part 1: Executive Technical Summary

5-(Bromomethyl)-1H-indazole hydrobromide is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Unlike its free-base counterpart, which is prone to rapid self-polymerization and degradation, the hydrobromide salt stabilizes the reactive benzylic bromide moiety.

This compound serves as a critical "electrophilic linker," allowing researchers to attach the bioactive indazole core—a known bioisostere of indole and purine—to other pharmacophores via a methylene bridge. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a robust hinge-binding scaffold in the design of ATP-competitive inhibitors.

Part 2: Chemical Profile & Stability

Physicochemical Properties

| Property | Specification |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents |

| Melting Point | >200°C (decomposition typical for HBr salts) |

| Hygroscopicity | Moderate; requires desiccation |

| Reactivity Class | Alkylating agent (Benzylic halide) |

The Stability Paradox: Salt vs. Free Base

A critical insight for process chemists is the inherent instability of the free base 5-(Bromomethyl)-1H-indazole .

-

Mechanism of Instability: The basic nitrogen at the N-1 or N-2 position of the indazole ring can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on a neighboring molecule. This leads to intermolecular

reactions, resulting in insoluble oligomers and polymers. -

The HBr Solution: Protonation of the indazole nitrogens by hydrobromic acid eliminates their nucleophilicity. This effectively "masks" the self-reactivity, allowing the compound to be stored and handled as a stable crystalline solid [1].

Part 3: Synthetic Methodologies

Authoritative Synthesis Protocol

While direct radical bromination (Wohl-Ziegler reaction) of 5-methylindazole using NBS is possible, it often yields mixtures of mono-, di-bromo, and ring-brominated byproducts. The industry-preferred route utilizes a deacylative hydrobromination strategy to ensure purity and stability.

Recommended Workflow

-

Precursor Synthesis: Acetylation of 5-(hydroxymethyl)-1H-indazole or radical functionalization of protected 1-acetyl-5-methylindazole.

-

Hydrobromination: Treatment of the acetoxy intermediate with 48% HBr.[1]

[2]

Reaction Protocols (Self-Validating Systems)

Reaction with Secondary Amines (S

-

Objective: To introduce the indazole scaffold into a larger drug molecule.

-

Conditions: The HBr salt requires an auxiliary base (e.g., DIPEA or TEA) to liberate the reactive species in situ.

-

Protocol:

-

Suspend 1.0 eq of CAS 192369-93-0 in anhydrous DMF.

-

Add 2.5 eq of DIPEA (1.0 eq to neutralize HBr, 1.0 eq to scavenge generated HBr, 0.5 eq excess).

-

Add 1.0 eq of the target amine.

-

Stir at RT for 4-12 hours.

-

Validation: Monitor disappearance of the benzylic bromide peak by LC-MS (M+H shifts) or TLC (bromide is UV active; stains with KMnO4).

-

Part 4: Medicinal Chemistry Applications[4][7][8][9][10]

Indazole as a Kinase Privileged Structure

The indazole ring is a "privileged scaffold" in oncology. The 5-position substitution vector is particularly valuable because it projects the attached substituent into the solvent-exposed region of the ATP-binding pocket, allowing for solubility-enhancing groups to be added without disrupting the hinge binding.

Key Pathway Integration:

-

Target: Tyrosine Kinases (e.g., VEGFR, PDGFR).

-

Mechanism: The indazole N-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues), while N-2 acts as an acceptor.

Part 5: Handling & Safety Directives

Warning: This compound is a benzylic bromide derivative. It is a potent lachrymator and alkylating agent .

-

Containment: Always handle within a certified chemical fume hood.

-

Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (5-hydroxymethyl-1H-indazole), rendering it inactive for coupling.

Part 6: References

-

Sapeta, K. & Kerr, M. A. (2002). Science of Synthesis: 1H- and 2H-Indazoles. Thieme Chemistry. (Detailed discussion on the necessity of HBr salt isolation to suppress polymerization).

-

Lohou, E. et al. (2011). Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction. Synthesis, 2011(16), 2605-2608. (Context on indazole reactivity).

-

Gaun, J. et al. (2015). Indazole derivatives as potent inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters. (Application of indazole scaffolds in kinase inhibition).

-

Chem-Impex International. (2024). Product Catalog: 5-Bromomethyl-1H-indazole hydrobromide. (Commercial specifications and handling data).

Sources

5-(Bromomethyl)-1H-indazole hydrobromide molecular weight

Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide Physicochemical Properties, Synthetic Utility, and Handling Protocols [1]

Molecular Identity & Stoichiometry

The precise characterization of 5-(Bromomethyl)-1H-indazole hydrobromide is critical for stoichiometric accuracy in medicinal chemistry, particularly when employed as a reactive electrophile in nucleophilic substitutions.[1][2]

Core Identity:

-

IUPAC Name: 5-(Bromomethyl)-1H-indazole hydrobromide

-

CAS Number: 192369-93-0 (Salt), 496842-04-7 (Free Base)[1][2]

-

Molecular Formula: C₈H₇BrN₂[1][3] · HBr (Total: C₈H₈Br₂N₂)[2][4]

Molecular Weight Analysis: Researchers must distinguish between the Average Molecular Weight (for gravimetric stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification), especially given the significant isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

| Parameter | Value | Notes |

| Average Molecular Weight | 291.97 g/mol | Used for calculating reagent equivalents in synthesis.[1][2] |

| Free Base MW | 211.06 g/mol | Mass of the active alkylating species after neutralization. |

| HBr Counterion MW | 80.91 g/mol | Accounts for ~27.7% of the total mass. |

| Monoisotopic Mass (⁷⁹Br₂) | 289.90 g/mol | Lowest mass isotopologue (approx 25% abundance). |

| Isotopic Pattern | 1:2:1 | Due to two bromine atoms (one covalent, one ionic) in the solid state. |

Structural Visualization: The following diagram illustrates the molecular composition, highlighting the reactive benzylic carbon and the stabilizing salt counterion.

Figure 1: Structural decomposition of the compound showing the reactive electrophilic center and the stabilizing hydrobromide counterion.[1][2]

Synthetic Utility & Mechanism[1][2][5][6][7][8][9]

This compound serves as a premium "soft" electrophile. Its primary utility lies in introducing the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib analogs)—into larger molecular frameworks.

Mechanism of Action (Sɴ2 Coupling): The benzylic bromide is highly susceptible to nucleophilic attack. However, the free base is unstable and prone to autopolymerization (intermolecular alkylation between the alkyl bromide of one molecule and the nucleophilic nitrogen of another).

-

The Salt Advantage: The hydrobromide salt protonates the indazole nitrogens, effectively "masking" their nucleophilicity. This prevents self-polymerization during storage, rendering the solid stable.

-

Activation: In situ neutralization with a base (e.g., DIPEA, K₂CO₃) liberates the free base immediately prior to reaction with the target nucleophile.

Figure 2: Activation workflow showing the critical requirement for in situ neutralization to avoid polymerization.

Synthesis & Manufacturing Protocol

The most robust synthesis route avoids direct bromination of the methyl group (which can be non-selective) and instead utilizes the cleavage of an acetoxymethyl precursor. This method ensures high purity and direct crystallization of the HBr salt.

Protocol: Deacylation of 5-(Acetoxymethyl)-1-acetyl-1H-indazole

-

Precursor Preparation: Start with 5-methyl-1H-indazole. Acetylate (Ac₂O) and then brominate (NBS) to get the acetoxymethyl intermediate.

-

Hydrolysis/Substitution:

-

Reagents: 48% aqueous Hydrobromic Acid (HBr).[5]

-

Conditions: Suspend precursor in HBr; heat to 60–80°C.

-

Mechanism: Acid-catalyzed hydrolysis of the ester and N-acetyl group, followed by substitution of the hydroxyl group with bromide.

-

-

Isolation (Self-Validating Step):

-

Cool the reaction mixture to 0–5°C.

-

The product precipitates as a crystalline hydrobromide salt.

-

Filtration: Collect solids and wash with cold acetone (removes non-salt impurities).

-

Drying: Vacuum dry over P₂O₅.[2]

-

Why this works: The high concentration of HBr ensures the product immediately forms the salt, protecting it from degradation.

Handling, Stability & Analytics

Storage Requirements:

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen.

-

Light: Protect from light (benzylic bromides are photosensitive).

Quality Control (The Self-Validating System): Before using this reagent in expensive drug discovery steps, validate its integrity using the following logic:

| Test | Observation | Interpretation |

| Visual Inspection | White to off-white crystalline solid.[1][2] | Pass. |

| Visual Inspection | Yellow/Orange sticky gum or fused solid.[2] | Fail. Indicates free base formation and polymerization.[2] |

| ¹H NMR (DMSO-d₆) | Singlet at ~4.7–4.8 ppm (CH₂-Br).[1] | Pass. Confirm integration matches aromatic protons. |

| ¹H NMR (DMSO-d₆) | Broad multiplets or loss of CH₂ singlet.[1][2] | Fail. Polymerization has occurred. |

| LC-MS | M+H peak at 211/213 (1:1 ratio). | Pass. Note: You will see the free base mass in MS. |

Safety Warning: This compound is a potent lachrymator and skin irritant.[2] It acts as an alkylating agent.[2]

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reacts with alkyl bromide) or dilute ammonia.

References

-

Synthesis and Reactivity of Indazoles: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 12.[2][5]2. Thieme Chemistry. (Detailed protocols on deacylation and salt formation).

-

Molecular Weight and CAS Data: ChemicalBook Product Database: 5-(Bromomethyl)-1H-indazole hydrobromide. (Verification of CAS 192369-93-0 and stoichiometry).

-

Nucleophilic Substitution Mechanisms: Journal of Organic Chemistry, "Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole".[1][2][6] (Context on protecting groups and reactivity).

-

Biological Applications (Kinase Inhibitors): Caribbean Journal of Science and Technology, "Synthesis of Pharmacologically Active Indazoles". (Overview of indazole scaffolds in oncology).

Sources

- 1. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 53857-57-1|5-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

5-(Bromomethyl)-1H-indazole hydrobromide structure and synthesis

Topic: 5-(Bromomethyl)-1H-indazole Hydrobromide: Structure, Properties, and Synthesis Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 496842-04-7 for the salt; 53857-57-1 for the free base analog) is a critical electrophilic building block in medicinal chemistry. It serves as a "warhead" for introducing the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and 5-HT receptor antagonists.

This guide details the structural considerations, validated synthetic pathways, and handling protocols for this compound. The hydrobromide salt form is preferred over the free base due to enhanced crystallinity, stability, and reduced lachrymatory potential during handling.

Structural Analysis & Properties

The compound features an indazole core with a reactive bromomethyl group at the C5 position.[1][2] The hydrobromide salt stabilizes the basic nitrogen atoms of the indazole ring.

2.1 Physicochemical Profile[3]

| Property | Specification |

| IUPAC Name | 5-(Bromomethyl)-1H-indazole hydrobromide |

| Molecular Formula | C₈H₇BrN₂[1] · HBr |

| Molecular Weight | 291.97 g/mol (Salt) / 211.06 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Et₂O |

| Reactivity | High electrophilicity at the benzylic carbon (Sₙ2 substrate) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

2.2 Structural Lability

-

Benzylic Position: The C-Br bond is activated by the aromatic system, making it susceptible to hydrolysis (forming the alcohol) or dimerization if stored improperly.

-

Indazole Tautomerism: The 1H-indazole is thermodynamically favored over the 2H-form (ΔG ≈ 4 kcal/mol). In the salt form, protonation typically occurs at the N2 position, disrupting the tautomeric equilibrium and locking the structure in a cationic state.

Synthetic Pathways[1][4][5][6]

Two primary routes are employed depending on the starting material availability and scale requirements.

Route A: Radical Bromination (The "Direct" Method)

Starting Material: 5-Methyl-1H-indazole Mechanism: Wohl-Ziegler Radical Substitution Pros: Direct access from cheap commodity chemicals. Cons: Requires N-protection to prevent side reactions; radical conditions can be difficult to scale safely.

Route B: Nucleophilic Displacement (The "High-Purity" Method)

Starting Material: (1H-Indazol-5-yl)methanol (or its acetate) Mechanism: Sₙ1/Sₙ2 Displacement via Oxonium Intermediate Pros: Yields the HBr salt directly; higher regioselectivity; avoids radical initiators. Cons: Requires the alcohol precursor.

Detailed Experimental Protocol (Route B)

This protocol describes the conversion of 1-acetyl-5-(acetoxymethyl)indazole to the target hydrobromide salt.[4] This method is preferred for its operational simplicity and direct crystallization of the product.

4.1 Reaction Scheme

The precursor, 1-acetyl-5-(acetoxymethyl)indazole, undergoes simultaneous deprotection and bromination in the presence of concentrated hydrobromic acid.

Figure 1: Reaction workflow for the HBr-mediated synthesis of 5-(bromomethyl)-1H-indazole hydrobromide.

4.2 Step-by-Step Methodology

Reagents:

-

1-Acetyl-5-(acetoxymethyl)indazole (1.0 eq)

-

Hydrobromic acid (48% aq., 15.0 eq)

-

Acetic acid (glacial, solvent volume)[5]

Procedure:

-

Setup: Charge a round-bottom flask with 1-acetyl-5-(acetoxymethyl)indazole.

-

Addition: Add glacial acetic acid (5 mL/g precursor) to create a suspension.

-

Acidification: Slowly add 48% aqueous HBr (15 eq) dropwise at room temperature. Caution: Exothermic.

-

Reaction: Stir the mixture at 25–30°C for 24 hours . The suspension will initially clear and then reprecipitate as the HBr salt forms.

-

Workup:

-

Cool the mixture to 0°C for 1 hour to maximize precipitation.

-

Filter the solids under vacuum.[6]

-

Wash the filter cake with cold ethyl acetate (2 x 5 mL/g) to remove residual acetic acid and Br₂ traces.

-

Wash with diethyl ether (2 x 5 mL/g) to dry the solid.

-

-

Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Expected Yield: 85–92% Characterization (¹H NMR, DMSO-d₆): δ 13.2 (br s, 1H, NH), 8.1 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 4.9 (s, 2H, CH₂Br).

Mechanistic Insight (Radical Route Alternative)

If starting from 5-methyl-1H-indazole , a radical bromination is required. This pathway is mechanistically distinct and relies on the homolytic cleavage of N-bromosuccinimide (NBS).

5.1 The Radical Cycle

To prevent bromination at the C3 position (which is electron-rich), the N1 nitrogen must be protected (e.g., with an Acetyl or Boc group) before subjecting the molecule to radical conditions.

Figure 2: Wohl-Ziegler radical bromination mechanism for 5-methylindazole derivatives.

Critical Control Point: The use of Benzoyl Peroxide or AIBN as an initiator is mandatory. The solvent of choice is typically CCl₄ (legacy) or Chlorobenzene (modern green alternative) heated to reflux.

Safety & Handling

6.1 Hazard Identification

-

Lachrymator: Benzylic bromides are potent tear agents. All operations must be performed in a functioning fume hood.

-

Corrosive: The hydrobromide salt is acidic. Contact with skin causes burns.

-

Sensitizer: Potential respiratory sensitizer.

6.2 Storage Protocol

-

Container: Amber glass vial with a PTFE-lined cap.

-

Atmosphere: Argon or Nitrogen backfill (prevents oxidation).

-

Temperature: -20°C (Long term) or 2–8°C (Active use).

References

-

ChemicalBook. Preparation of 5-(bromomethyl)-1H-indazole Hydrogen Bromide. Retrieved from

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

-

Master Organic Chemistry. The Mechanism of Benzylic Bromination With NBS. Retrieved from

-

PubChem. 5-Bromo-1H-indazole (Compound Summary). Retrieved from

Sources

- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

5-(Bromomethyl)-1H-indazole hydrobromide mechanism of action.

Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide

Role: Chemical Reagent & Pharmacophore Precursor Primary Application: Synthesis of Kinase Inhibitors (ROCK, ALK, ROS1)

Part 1: Executive Technical Summary

5-(Bromomethyl)-1H-indazole hydrobromide is not a direct-acting pharmaceutical agent in itself; rather, it is a critical electrophilic building block used in the rational design of targeted therapeutics. Its "mechanism of action" is dual-fold:

-

Chemical Mechanism: It functions as a highly reactive alkylating agent (via the bromomethyl "warhead") to install the indazole scaffold onto nucleophilic drug cores.

-

Pharmacological Enablement: It introduces the 1H-indazole moiety, a "privileged scaffold" that acts as a bioisostere of the adenine ring in ATP, enabling the final drug molecule to bind with high affinity to the hinge region of kinases such as Rho-associated protein kinase (ROCK) and Anaplastic Lymphoma Kinase (ALK) .

Part 2: Chemical Mechanism of Action (The Reagent)

The core utility of this compound lies in the lability of the carbon-bromine bond at the benzylic position. The 5-position of the indazole ring is electronically coupled to the aromatic system, but the benzylic carbon remains susceptible to nucleophilic attack.

Reaction Kinetics: SN2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The mechanism involves the backside attack of a nucleophile (typically a secondary amine, thiol, or alkoxide) on the methylene carbon attached to the bromine.

-

Leaving Group: The bromide ion (Br⁻) is a weak base and an excellent leaving group, further activated by the protonated nature of the precursor (hydrobromide salt), although the free base is often generated in situ.

-

Electronic Effects: The indazole ring acts as an electron-withdrawing group relative to a simple phenyl ring, slightly increasing the electrophilicity of the benzylic carbon.

Mechanistic Visualization (DOT)

Figure 1: SN2 reaction pathway for the coupling of 5-(bromomethyl)-1H-indazole to a drug core.[1]

Part 3: Pharmacological Relevance (The Scaffold)

Once installed, the 5-substituted indazole moiety becomes the active pharmacophore. This section details why this specific scaffold is selected for drug development.

Kinase Hinge Binding (ATP Mimicry)

The 1H-indazole ring system is planar and possesses a donor-acceptor hydrogen bond motif (N-H donor at position 1, N acceptor at position 2) that mimics the purine ring of Adenosine Triphosphate (ATP).

-

Interaction: In the ATP-binding pocket of kinases (e.g., ROCK1/2), the indazole nitrogen atoms form critical hydrogen bonds with the backbone residues of the kinase hinge region.

-

Selectivity: Substitution at the 5-position (via the bromomethyl linker) directs the remainder of the inhibitor molecule into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology.

Target Specificity: ROCK and ALK

Research indicates that 5-substituted indazoles are potent scaffolds for:

-

ROCK (Rho-kinase) Inhibitors: Used in treating glaucoma (e.g., reducing intraocular pressure) and cardiovascular disease.[2] The indazole core competes with ATP, preventing phosphorylation of myosin light chain phosphatase.

-

ALK/ROS1 Inhibitors: Used in non-small cell lung cancer (NSCLC).[3] The scaffold stabilizes the active conformation of the kinase in a way that blocks downstream signaling (MAPK/ERK pathways).

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of a 5-aminomethyl-indazole derivative (Generic Protocol). Safety Warning: 5-(Bromomethyl)-1H-indazole is a lachrymator and skin irritant. All operations must be performed in a fume hood.

Reagents:

-

Substrate: 5-(Bromomethyl)-1H-indazole hydrobromide (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine or Piperazine derivative) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Free Base Generation (In-situ):

-

Suspend 5-(Bromomethyl)-1H-indazole hydrobromide in anhydrous ACN.

-

Add 1.0 eq of DIPEA at 0°C. Stir for 15 minutes to neutralize the HBr salt and generate the reactive free base.

-

-

Nucleophilic Attack:

-

Add the secondary amine (Nucleophile) dropwise to the solution while maintaining temperature at 0°C to prevent over-alkylation or polymerization.

-

Add the remaining base (1.5 eq).

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Checkpoint: Look for the disappearance of the benzyl bromide peak (M+ mass) and appearance of the alkylated product.

-

-

Quench & Isolation:

-

Quench with water/brine.

-

Extract with Ethyl Acetate.

-

The indazole NH is acidic; avoid high pH during workup to prevent deprotonation and solubility loss.

-

Part 5: Drug Discovery Workflow Visualization

This diagram illustrates where this specific compound fits into the broader drug development pipeline.

Figure 2: Integration of 5-(Bromomethyl)-1H-indazole into the kinase inhibitor development cycle.

References

-

Takami, A., et al. (2004).[4] "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.[4] [Link]

-

Xu, S., et al. (2024).[3] "Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors." Bioorganic Chemistry, 108014.[3] [Link]

- Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26. (Context on Hydrobromide salt stability).

Sources

- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 2. reviewofophthalmology.com [reviewofophthalmology.com]

- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-(Bromomethyl)-1H-indazole Hydrobromide

This guide provides a comprehensive technical analysis of 5-(Bromomethyl)-1H-indazole hydrobromide , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Axitinib). It addresses the compound's spectroscopic signature, structural validation, and the specific handling protocols required due to its inherent instability as a benzylic bromide.

Executive Summary & Chemical Profile

5-(Bromomethyl)-1H-indazole hydrobromide is a high-value electrophilic intermediate used primarily for installing the indazole moiety into larger pharmacophores via nucleophilic substitution. Unlike its free base, which is prone to rapid polymerization and hydrolysis, the hydrobromide salt (HBr) stabilizes the molecule for storage and manipulation.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 5-(Bromomethyl)-1H-indazole hydrobromide |

| Common Role | Axitinib Intermediate (Alkylation synthon) |

| Molecular Formula | |

| Molecular Weight | 291.97 g/mol (Salt); 211.06 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol (reactive); Insoluble in non-polar solvents.[1][2] |

| Stability | High Risk: Moisture sensitive (hydrolyzes to alcohol); Light sensitive. |

Synthesis & Structural Logic

To understand the spectroscopic impurities, one must understand the synthesis.[3] The most robust route involves the deacylation of a protected precursor using HBr, which simultaneously generates the salt to prevent self-alkylation (polymerization).

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the critical "Salt Formation" step that stabilizes the benzylic bromide.

Figure 1: Synthesis pathway highlighting the critical HBr stabilization step to prevent polymerization.

Spectroscopic Data & Interpretation

The following data represents the standard spectroscopic profile for the HBr salt in DMSO-

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.20 - 13.50 | Broad Singlet | 1H | NH (Indazole) | Highly deshielded due to HBr salt formation; exchangeable with |

| 8.15 | Singlet | 1H | H-3 | Characteristic pyrazole proton; sharp singlet confirms ring integrity. |

| 7.85 | Singlet | 1H | H-4 | Aromatic proton ortho to the bromomethyl group; deshielded by Br proximity. |

| 7.60 | Doublet ( | 1H | H-7 | Typical aromatic coupling. |

| 7.45 | Doublet of Doublets | 1H | H-6 | Coupling with H-7 and meta-coupling with H-4. |

| 4.85 | Singlet | 2H | -CH | Critical Diagnostic Peak. A shift < 4.5 ppm suggests hydrolysis to alcohol (impurity). |

Mass Spectrometry (LC-MS)

Ionization Mode: ESI (+)

-

Observed Ion (M+H): 211.0 / 213.0 m/z

-

Pattern: 1:1 doublet intensity ratio.

-

Interpretation: The characteristic 1:1 isotopic pattern of

Br and -

Common Impurity: A peak at 149 m/z indicates the hydrolyzed alcohol product (5-(hydroxymethyl)-1H-indazole), signaling degradation.

Infrared Spectroscopy (FT-IR)

-

3100 - 2800 cm

: C-H stretching (aromatic and aliphatic). -

~2500 - 3000 cm

: Broad "salt" band (N-H -

~600 - 700 cm

: C-Br stretching (strong, characteristic).

Analytical Validation Workflow (Self-Validating System)

Because benzylic bromides are "soft" electrophiles prone to degradation, the analytical protocol must be self-validating. You cannot simply run the sample; you must verify it hasn't degraded during preparation.

Quality Control Logic

-

Solvent Choice: Never use Methanol (MeOD) for storage or long NMR runs; it causes solvolysis to the methyl ether. Use anhydrous DMSO-

. -

Time Constraint: Analyze within 30 minutes of solution preparation.

-

Salt Verification: The presence of the broad NH peak >13 ppm confirms the HBr salt. Loss of this peak indicates free-basing and imminent polymerization.

Validation Workflow Diagram

Figure 2: Decision logic for validating sample integrity via NMR.

Safety & Handling Protocols

Warning: 5-(Bromomethyl)-1H-indazole is a potent alkylating agent and lachrymator.

-

Containment: Weigh and handle only inside a functioning fume hood.

-

Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate (to quench the alkylating capability) before disposal.

-

Storage: Store under Argon at -20°C. The HBr salt is hygroscopic; moisture ingress triggers autocatalytic decomposition (HBr acid release

hydrolysis).

References

-

Sapeta, K., & Kerr, M. A. (2013). Synthesis and Chemical Reactivity of 1H-Indazoles. Science of Synthesis, 12.2.

- Context: Describes the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole with 48% HBr to yield the target salt and the criticality of the salt form for stability.

-

Pfizer Inc. (2006). Preparation of indazole derivatives useful for the treatment of abnormal cell growth (Axitinib Intermediates).

- Context: Primary patent literature detailing the synthesis and characterization of Axitinib intermediates, including the bromomethyl indazole precursors.

-

Cheung, M., et al. (2010). Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFR. Journal of Medicinal Chemistry.

- Context: Discusses the medicinal chemistry optimization of the indazole scaffold and the use of reactive intermedi

Sources

The Indazole Scaffold: From Chromophores to Targeted Therapeutics

Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2][3] Structurally defined as a benzene ring fused to a pyrazole ring, it serves as a bioisostere for indole and purine, allowing it to mimic endogenous ligands while offering distinct physiochemical advantages, such as enhanced metabolic stability and unique hydrogen-bonding capabilities.[3] This guide analyzes the historical trajectory of indazole-based compounds, dissects the structural biology governing their binding modes, and provides validated protocols for their synthesis and application in oncology and inflammation.

Chemical Architecture & Structural Biology[2]

The Tautomeric Switch

The biological versatility of indazole stems from its annular tautomerism. Unlike indole, which has a fixed N-H, indazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[3]

-

1H-Indazole: The thermodynamically dominant species in the gas phase and solution (by ~2-4 kcal/mol).[1][2][3]

-

2H-Indazole: Often the bioactive conformation in specific protein binding pockets, particularly when the N2 nitrogen acts as a crucial hydrogen bond donor/acceptor.

This tautomeric fluidity allows indazole derivatives to adapt to diverse receptor environments, effectively "shape-shifting" to optimize binding enthalpy.[1][3]

Bioisosterism

Indazole is frequently deployed as a bioisostere for:

-

Indole: Retains aromaticity and size but introduces an extra nitrogen, lowering logP and altering pKa.[1]

-

Purine: The N1-N2 motif mimics the N7-N9 biological vector of adenine, making indazoles excellent ATP-competitive kinase inhibitors.[1][2][3]

Figure 1: Tautomeric equilibrium of indazole and its strategic alignment for bioisosteric replacement in drug design.

Historical Evolution: From Dyes to Precision Medicine

The history of indazole is a timeline of shifting utility, moving from industrial pigments to life-saving oncology drugs.

| Era | Key Milestone | Scientific Context |

| 1880s | Discovery (Emil Fischer) | While investigating hydrazine derivatives of sugars and indoles, Fischer synthesized the first indazole derivatives.[1][2][3] Originally sought as dye intermediates due to their chromophoric properties.[1][3] |

| 1960s | Anti-Inflammatory Breakthrough | Benzydamine (Tantum) was developed.[1][3] Unlike corticosteroids, it targeted inflammation via prostaglandin inhibition and membrane stabilization, proving the scaffold's safety in humans. |

| 1990s | Serotonin Modulation | Granisetron (Kytril) utilized an indazole-carboxamide core to antagonize 5-HT3 receptors, revolutionizing chemotherapy-induced nausea management.[1][2][3] |

| 2000s+ | The Kinase Era | High-throughput screening identified indazole as a superior ATP mimetic.[1][2][3] This led to Axitinib (VEGFR) and Pazopanib (multikinase), cementing the scaffold in oncology. |

| 2015+ | Synthetic Lethality | Niraparib demonstrated that indazoles could drive "PARP trapping," a mechanism distinct from pure enzymatic inhibition, effective in BRCA-mutated cancers.[1] |

Therapeutic Deep Dive & Mechanisms

Case Study: Axitinib (Inlyta)

Target: VEGFR1, VEGFR2, VEGFR3.[1][3] Indication: Renal Cell Carcinoma (RCC).[1][3] Mechanism: Axitinib acts as a Type II kinase inhibitor.[1][3] It binds to the inactive conformation (DFG-out) of the kinase.[1][2] The indazole ring forms critical hydrogen bonds with the hinge region of the kinase (specifically Glu917 and Cys919 in VEGFR2), mimicking the adenine ring of ATP.

Case Study: Niraparib (Zejula)

Target: PARP1/2. Indication: Ovarian Cancer (Maintenance therapy).[1][3][4] Mechanism (PARP Trapping): While early PARP inhibitors focused on catalytic inhibition, Niraparib excels at PARP Trapping .[1][3] It locks the PARP enzyme onto damaged DNA strands.[1][4][5] This trapped complex is more cytotoxic than the DNA damage itself because it blocks replication forks, leading to double-strand breaks that BRCA-deficient cells cannot repair.[1][2][3]

Figure 2: Mechanism of Action for Niraparib, highlighting the concept of PARP trapping and synthetic lethality.

Experimental Protocols

Synthesis of the Indazole Core (General Protocol)

Standard Jacobson Indazole Synthesis via Diazotization. Application: Generating 1H-indazole from 2-methylaniline derivatives.[1][2][3]

-

Reagents: 2-methylaniline (1.0 eq), Sodium Nitrite (NaNO2, 1.1 eq), Glacial Acetic Acid, Water.[1][3]

-

Procedure:

-

Dissolve 2-methylaniline in glacial acetic acid (volume: 5mL per gram of substrate).

-

Add aqueous NaNO2 solution dropwise, maintaining temperature <5°C.[1][3]

-

Critical Step: Allow the diazonium salt to form (stir 30 min at 0°C).

-

Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The intramolecular cyclization occurs spontaneously.[1]

-

Workup: Neutralize with NaOH, extract with Ethyl Acetate, wash with brine, and recrystallize from ethanol.

-

Advanced Cross-Coupling: Axitinib Intermediate Synthesis

Migita Coupling for C-S Bond Formation. Context: Attaching the side chain to the 6-position of the indazole core.[2]

-

Reagents: 6-iodo-indazole derivative (1.0 eq), Thiol-amide side chain (1.2 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Diisopropylethylamine (DIPEA, 2.0 eq).[1][2][3]

-

Procedure:

-

Charge the reaction vessel with the iodo-indazole and thiol ligand under Nitrogen atmosphere.[2]

-

Add the catalyst system (Pd/Xantphos) last to prevent catalyst deactivation.[1][2]

-

Heat to 95°C for 12 hours.

-

Validation: Monitor via HPLC for disappearance of the aryl iodide.

-

Purification: Silica gel chromatography (DCM/MeOH gradient).[1][3]

-

Figure 3: Synthetic route for Axitinib highlighting the sequential Pd-catalyzed couplings (Heck and Migita).

Future Perspectives: PROTACs and FBDD

The indazole scaffold is currently evolving beyond simple inhibition.[1]

-

PROTACs (Proteolysis Targeting Chimeras): Indazole-based kinase inhibitors are being used as "warheads" to recruit E3 ligases for targeted protein degradation.[1][2][3] The solvent-exposed regions of the indazole (typically C3 or N1) provide ideal attachment points for linkers.[1][2]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high ligand efficiency, indazole is a staple in fragment libraries for screening novel targets.[1][3]

References

-

Fischer, E. (1880).[1][3] "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684.[1][3] (Foundational discovery of hydrazine chemistry leading to indazoles).[1][3]

-

Gahtori, P., et al. (2025).[1][3] "Indazole scaffold: a generalist for marketed and clinical drugs."[1][3][6][7][8][9] Medicinal Chemistry Research, 30, 501–518.[8] Link[1][2][3]

-

Pfizer Inc. (2012).[1][3] "Inlyta (axitinib) Prescribing Information."[1][3] U.S. Food and Drug Administration.[1][3][4][10][11] Link

-

Zhai, L. H., et al. (2015).[1][3][12] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, 19(7), 849-857.[1][3][12] Link

-

Murai, J., et al. (2012).[1][3] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599.[1][3] (Definitive paper on Niraparib's trapping mechanism). Link[1][2][3]

-

Singampalli, A., et al. (2025).[1][3][8][9] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][3][8][9] RSC Medicinal Chemistry, 12, 1-20.[3] Link[1][2][3]

Sources

- 1. drugs.com [drugs.com]

- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 3. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

Biological significance of the indazole scaffold.

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few molecular frameworks earn the designation of a "privileged scaffold." The indazole ring system (1H-indazole) is one such rarity.[1] Structurally defined as a benzene ring fused to a pyrazole, it serves as a critical bio-isostere for the indole nucleus (found in tryptophan and serotonin) and the purine base (adenine).

Unlike indole, the indazole scaffold possesses a second nitrogen atom (N2), conferring unique physicochemical properties—specifically, amphoteric capabilities and tautomeric versatility—that allow it to engage distinct binding pockets within kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide dissects the structural biology, therapeutic utility, and experimental characterization of indazole-based ligands, moving beyond basic chemistry into applied drug discovery.[2]

Structural Biology & Physicochemical Properties[2][3]

Tautomerism and Binding Modes

The biological versatility of indazole stems from its annular tautomerism.[3] While the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (by ~2-4 kcal/mol), the 2H-tautomer becomes accessible in polar biological media or specific protein microenvironments.

-

1H-Indazole: Acts primarily as a hydrogen bond donor at N1 and acceptor at N2.

-

2H-Indazole: Often stabilized by substitution or specific active-site interactions, altering the vector of hydrogen bond projection.

This equilibrium allows the scaffold to "shape-shift" electronically to complement the hinge region of kinase domains, mimicking the adenine ring of ATP.

Visualization: Tautomeric Equilibrium & Hinge Binding

The following diagram illustrates the tautomeric shift and how these forms map onto the ATP-binding pocket of a generic kinase.

Figure 1: Tautomeric equilibrium of the indazole scaffold and its dual-mode interaction potential with kinase hinge residues.[1][4]

Therapeutic Landscape: FDA-Approved Indazoles

The indazole core is not merely a theoretical construct; it is the engine behind multiple blockbuster oncolytics and anti-emetics.

| Drug Name | Primary Target | Indication | Mechanism of Action |

| Axitinib (Inlyta) | VEGFR 1/2/3 | Renal Cell Carcinoma | Type I Kinase Inhibitor: Indazole N-atoms H-bond with the hinge region of the kinase domain. |

| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Soft Tissue Sarcoma | Multi-Kinase Inhibitor: Exploits the indazole scaffold to span the ATP pocket and hydrophobic back pocket. |

| Niraparib (Zejula) | PARP 1/2 | Ovarian Cancer | PARP Inhibitor: Indazole carboxamide moiety mimics the nicotinamide of NAD+. |

| Granisetron (Kytril) | 5-HT3 Receptor | Chemotherapy-Induced Nausea | GPCR Antagonist: Indazole serves as a bio-isostere for the indole ring of serotonin. |

| Entrectinib (Rozlytrek) | ROS1, ALK, TRK | NSCLC, Solid Tumors | CNS-Penetrant Kinase Inhibitor: Indazole core designed for compact binding and BBB permeability. |

Synthetic Strategy & SAR Logic

The Regioselectivity Challenge

A critical bottleneck in indazole chemistry is controlling N1 vs. N2 alkylation/acylation.

-

N1-Alkylation: Generally favored under basic conditions (NaH, Cs₂CO₃) due to the higher nucleophilicity of the deprotonated N1.

-

N2-Alkylation: Can be promoted by steric hindrance at C7 or specific solvent effects, but often requires protecting group strategies (e.g., THP, SEM) to ensure purity.

C3-Functionalization

The C3 position is the "vector of diversity." It is typically functionalized via:

-

Halogenation: Iodination (I₂) followed by Suzuki-Miyaura coupling.

-

C-H Activation: Direct arylation using Pd/Cu catalysis.

Visualization: SAR Decision Tree

Figure 2: Strategic decision tree for Structure-Activity Relationship (SAR) exploration of the indazole scaffold.

Experimental Protocol: Radiometric Kinase Inhibition Assay

Objective: To determine the IC₅₀ of a novel indazole derivative against VEGFR2 using a "Gold Standard" ³³P-ATP radiometric assay. This method avoids false positives common in fluorescence assays (e.g., autofluorescence of the indazole ring).

Reagents & Setup

-

Kinase Buffer: 20 mM MOPS (pH 7.0), 10 mM Mg-acetate, 1 mM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

-

ATP Mix: 10 µM cold ATP + [γ-³³P]ATP (approx. 500 cpm/pmol).

-

Enzyme: Recombinant Human VEGFR2 (active kinase domain).

-

Test Compound: Indazole derivative dissolved in 100% DMSO.

Step-by-Step Methodology

-

Preparation: Dilute the test compound in 100% DMSO to 50x the final desired concentration. Prepare a 3-fold serial dilution series (e.g., 10 µM down to 0.1 nM).

-

Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer to a concentration of 5-10 nM (optimized for linear kinetics).

-

Reaction Initiation:

-

Add 5 µL of diluted compound to a 96-well V-bottom plate.

-

Add 10 µL of Enzyme Mix. Incubate for 10 minutes at Room Temperature (RT) to allow for compound-enzyme equilibration (crucial for Type II inhibitors).

-

Add 10 µL of Substrate/ATP Mix to initiate the reaction.

-

-

Incubation: Incubate for 40 minutes at RT.

-

Termination: Stop the reaction by adding 25 µL of 3% Phosphoric Acid.

-

Filtration: Transfer 40 µL of the reaction mixture onto a P81 phosphocellulose filter plate (binds the peptide substrate).

-

Washing: Wash the filter plate 3x with 0.75% Phosphoric Acid to remove unreacted [γ-³³P]ATP.

-

Quantification: Add scintillation fluid and read on a MicroBeta scintillation counter.

-

Data Analysis: Plot CPM vs. log[Concentration]. Fit data to a sigmoidal dose-response equation (Hill slope) to calculate IC₅₀.

Self-Validation Check:

-

Z-Prime: Ensure the assay Z' factor is > 0.5 using DMSO (negative control) and Staurosporine (positive control).

-

Linearity: Ensure substrate conversion is < 10% to maintain Michaelis-Menten assumptions.

Future Perspectives

The indazole scaffold is evolving beyond simple orthosteric inhibition.

-

PROTACs: Indazoles are increasingly used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation, particularly for kinases that develop resistance mutations.

-

Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the C3 or C5 position allows for irreversible binding to cysteine residues (e.g., Cys481 in BTK), overcoming reversible binding limitations.

References

-

Zhang, L., et al. (2018). "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review." Austin Publishing Group. Link

-

Cao, Y., et al. (2020).[5] "Indazole scaffold: a generalist for marketed and clinical drugs."[6][7] Medicinal Chemistry Research, 30, 501–518.[5] Link

-

BenchChem. (2025).[3] "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide." BenchChem Technical Guides. Link

-

Gao, Y., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 26(21), 6647. Link

-

Tandon, N., et al. (2021).[8] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances, 11, 25223-25239. Link

-

Shokat, K.M., et al. (2010). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." UCSF Shokat Lab. Link

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

5-(Bromomethyl)-1H-indazole hydrobromide: Strategic Reagent Profile

Executive Summary

5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 496842-04-7 [Free Base]) is a high-value electrophilic intermediate in medicinal chemistry, serving as a critical "hinge-binding" scaffold in the development of kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and tyrosine kinases. Unlike its free base counterpart, which is prone to autocatalytic polymerization, the hydrobromide salt offers superior stability and handling characteristics. This guide details the technical specifications, synthesis logic, and validated application protocols for this reagent, emphasizing its role in generating 5-substituted indazole libraries.

Part 1: Technical Profile & Strategic Utility

Chemical Identity

| Parameter | Specification |

| Systematic Name | 5-(Bromomethyl)-1H-indazole hydrobromide |

| CAS Number | 496842-04-7 (Free Base reference) |

| Molecular Formula | C₈H₇BrN₂[1][2] · HBr |

| Molecular Weight | 291.97 g/mol (Salt) / 211.06 g/mol (Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. |

Structural Logic in Drug Design

The indazole ring is a "privileged structure" in pharmacology, often mimicking the purine ring of ATP to bind within the hinge region of kinase enzymes. The 5-bromomethyl functionality provides a reactive benzylic electrophile, allowing researchers to:

-

Introduce a Methylene Linker: Vital for flexibility in extending into the solvent-exposed regions of a protein pocket.

-

Generate Diversity: Readily reacts with amines, thiols, and alkoxides to create diverse libraries of 5-substituted indazoles.

-

Synthesize 5-(Aminomethyl)indazoles: A direct precursor to the aminomethyl pharmacophore found in next-generation ROCK inhibitors.

Part 2: Synthesis & Mechanistic Insight[3]

The "Protected Precursor" Strategy

Direct bromination of 5-methyl-1H-indazole with N-bromosuccinimide (NBS) is often plagued by regioselectivity issues (N1 vs. N2 bromination) and radical coupling side reactions. A superior, field-proven method utilizes a di-acetylated precursor strategy to ensure regiocontrol and product stability.

Validated Synthesis Workflow

The synthesis proceeds via the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole using concentrated hydrobromic acid. This method serves two purposes:

-

N-Protection: The acetyl group at N1 prevents the nitrogen lone pair from interfering with the benzylic position during precursor formation.

-

In-Situ Salt Formation: The final step simultaneously removes the protecting groups and traps the reactive amine as the HBr salt, preventing intermolecular self-alkylation (polymerization).

Figure 1: Strategic synthesis pathway utilizing the di-acetyl protection strategy to maximize yield and stability.

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis of the Reagent

Use this protocol if commercial stock is unavailable or degraded.

Reagents: 5-(Acetoxymethyl)-1-acetyl-1H-indazole (1.0 eq), 48% Aqueous HBr (excess), Acetic Acid.

-

Dissolution: Dissolve 5-(acetoxymethyl)-1-acetyl-1H-indazole in glacial acetic acid (5 mL/g) in a round-bottom flask.

-

Acidolysis: Add 48% aqueous HBr (5-10 equivalents) dropwise at room temperature.

-

Checkpoint: The solution should turn clear, then gradually darken slightly.

-

-

Heating: Heat the mixture to 60°C for 4 hours . Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.

-

Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a crystalline solid. If not, add cold diethyl ether to induce precipitation.

-

Isolation: Filter the solid under argon (hygroscopic!). Wash with cold ether/acetone (1:1).

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of acetyl singlets (~2.1-2.6 ppm) and the presence of the benzylic CH₂ signal at ~4.8 ppm.

-

Protocol B: Application – N-Alkylation of a Secondary Amine

This protocol demonstrates the reagent's utility in coupling to a pharmacophore (e.g., a piperazine derivative).

Reagents: 5-(Bromomethyl)-1H-indazole HBr (1.0 eq), Secondary Amine (1.1 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq), Acetonitrile (MeCN).

-

Base Activation: In a dry vial, suspend the secondary amine and Cs₂CO₃ in anhydrous MeCN. Stir for 15 minutes at RT.

-

Why: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.

-

-

Addition: Add 5-(Bromomethyl)-1H-indazole HBr in one portion.

-

Reaction: Stir at RT for 4-6 hours .

-

Note: Heating is rarely required and may promote N-alkylation at the indazole nitrogen (N1/N2).

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Safety & Handling

Hazard Class: Corrosive, Lachrymator.

-

Genotoxicity: As a benzylic bromide, this compound is a potent alkylating agent and potential genotoxin. All weighing and reactions must be performed in a fume hood .

-

Neutralization: Quench excess reagent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

-

Storage: The HBr salt releases HBr gas if exposed to moisture. Store in a tightly sealed vial within a secondary container containing desiccant.

References

-

Synthesis and Reactivity of 1H-Indazoles

-

Science of Synthesis: 1H- and 2H-Indazoles.[3] (Detailed review of deacylation methods using HBr).

-

-

Medicinal Chemistry Applications (ROCK Inhibitors)

-

Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma.[4] (Context on indazole-based ROCK inhibitors).

-

-

Safety Data & Handling

- Safety Data Sheet: 5-Bromo-1H-indazole deriv

-

Chemical Property Verification

- PubChem Compound Summary: Indazole Deriv

Sources

Technical Safety Guide: 5-(Bromomethyl)-1H-indazole Hydrobromide

Executive Summary

5-(Bromomethyl)-1H-indazole hydrobromide is a high-value synthetic intermediate, primarily utilized in the development of kinase inhibitors and oncology therapeutics. Its utility stems from the highly reactive benzylic bromide motif, which facilitates rapid

This compound combines the acute toxicity of a potent lachrymator (tear-inducing agent) with the chronic risks of a genotoxic alkylating agent . Furthermore, the hydrobromide salt form introduces corrosivity and hygroscopic instability. This guide defines the mandatory engineering controls, personal protective equipment (PPE), and deactivation protocols required to handle this material with scientific integrity.

Part 1: Chemical Profile & Reactivity Mechanism

Structural Analysis

The molecule consists of an indazole scaffold substituted at the 5-position with a bromomethyl group.[1]

-

Active Site: The carbon-bromine bond is "benzylic," meaning the adjacent aromatic ring stabilizes the transition state for nucleophilic attack. This makes the bromine an exceptional leaving group.

-

Salt Form: The hydrobromide (HBr) salt increases the molecular weight and melting point compared to the free base, theoretically reducing volatility. However, it introduces susceptibility to hydrolysis and acidity.

Mechanism of Action (Risk Basis)

The primary hazard drives from its mechanism of action: Electrophilic Alkylation .

-

Biological Targets: The methylene carbon acts as a "soft" electrophile. It readily alkylates nucleophilic centers in biological macromolecules (e.g., the N-7 position of guanine in DNA), leading to potential mutagenesis.

-

Degradation: Upon contact with atmospheric moisture, the compound hydrolyzes to form 5-(hydroxymethyl)-1H-indazole and releases hydrobromic acid (HBr) gas, which is corrosive to respiratory tissues.

Reactivity Visualization

The following diagram illustrates the dual pathways of utility (coupling) and degradation (hydrolysis).

Figure 1: Competitive reactivity pathways. The high susceptibility to hydrolysis necessitates strict anhydrous handling.

Part 2: Hazard Assessment & Toxicology[2]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage. |

| Eye Damage | Cat 1 | H318: Causes serious eye damage (Lachrymator). |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][3] |

The Lachrymator Factor

Benzylic halides are historically significant as chemical warfare agents (e.g., Xylyl bromide). Even as a solid salt, dust generation from 5-(Bromomethyl)-1H-indazole HBr can instantly trigger severe lacrimation (tearing), blepharospasm (uncontrollable eyelid closure), and respiratory distress.

-

Warning: Standard particulate masks (N95) are insufficient against the vapors released if the salt hydrolyzes on the mask surface.

Part 3: Operational Handling Protocol

Engineering Controls

-

Primary Containment: All weighing and manipulation must occur within a certified chemical fume hood or a glovebox .

-

Airflow: Maintain face velocity >100 fpm.

-

Static Control: Use anti-static gun/ionizers during weighing. Static discharge can disperse the fine powder, contaminating the operator.

Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles (ventless) are mandatory. Face shield recommended for scale >1g.

-

Hands: Double gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (extended cuff) or Laminate (Silver Shield) for prolonged handling.

-

-

Body: Lab coat + chemically resistant apron.

Validated Workflow: From Storage to Waste

The following flowchart defines the standard operating procedure (SOP) to minimize exposure and maximize yield.

Figure 2: Operational workflow emphasizing moisture control and chemical deactivation.

Decontamination & Quenching

Never dispose of active benzylic bromides directly into waste. They pose a risk to waste handlers.

-

Quenching Solution: A mixture of Methanol (90%) and Triethylamine (10%) or dilute Ammonium Hydroxide .

-

Mechanism: These reagents convert the reactive alkyl bromide into a benign quaternary ammonium salt or amine via

substitution. -

Protocol: Rinse all glassware (spatulas, flasks) with the quenching solution inside the hood before removing them for cleaning.

Part 4: Emergency Response

Ocular Exposure (Lachrymatory Event)

If dust enters the eye or vapors cause severe distress:

-

Immediate Action: Do not rub eyes.

-

Irrigation: Flush with Diphoterine® (if available) or tepid water for a minimum of 15 minutes.

-

Medical: Seek immediate medical attention. Corneal damage is possible due to the combined alkylation and acidity.

Spills (Solid)

-

Evacuate: Clear the immediate area to allow dust to settle.

-

PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filters.

-

Neutralize: Cover the spill with a slurry of sodium carbonate or the amine quenching solution described in 3.4.

-

Clean: Absorb with inert material (vermiculite) and dispose of as hazardous waste.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1260741, 5-(Bromomethyl)-1H-indazole. Retrieved from [Link]

-

Organic Syntheses. (2009). Handling of Benzyl Bromide and Lachrymatory Halides. Org. Synth. 2009, 86, 18. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Benzylic Halides: Nucleophilic Substitution. Retrieved from [Link]

Sources

Strategic Sourcing and Quality Assurance of 5-(Bromomethyl)-1H-indazole Hydrobromide

Executive Summary

5-(Bromomethyl)-1H-indazole hydrobromide is a high-value electrophilic building block employed primarily in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and GPCR ligands. Its utility lies in the reactive bromomethyl "warhead," which facilitates the introduction of the indazole pharmacophore via

However, this compound presents a distinct procurement challenge: commercial catalogs frequently list the free base (CAS 496842-04-7) rather than the hydrobromide salt. This distinction is critical. The free base is prone to intermolecular self-alkylation (polymerization) and hydrolysis, whereas the hydrobromide salt offers superior shelf-stability and crystallinity.

This guide outlines the strategic sourcing landscape, incoming quality control (IQC) protocols, and handling procedures required to ensure experimental reproducibility when working with this volatile intermediate.

Part 1: Chemical Identity and Synthetic Utility[1][2]

The Molecule

The compound consists of an indazole core with a bromomethyl group at the 5-position.[1][2] The hydrobromide salt form protonates the indazole nitrogen, significantly reducing the nucleophilicity of the ring and preventing the molecule from reacting with itself.

-

Systematic Name: 5-(Bromomethyl)-1H-indazole hydrobromide[3][4][5]

-

Target Moiety: Indazole (pharmacophore for H-bond donor/acceptor interactions)

-

Reactive Handle: Benzylic bromide (highly reactive toward amines, thiols, and alkoxides)

Stability Mechanism

In its free base form, the N-1 or N-2 nitrogen of one molecule can attack the bromomethyl carbon of another, leading to oligomerization. The HBr salt blocks this pathway.

Figure 1: Stability logic dictating the preference for the hydrobromide salt over the free base.

Part 2: The Sourcing Landscape

Finding a reliable commercial source for the hydrobromide salt requires navigating a market dominated by the free base.

Commercial Availability Matrix

Most Tier 1 suppliers stock the free base. The HBr salt is often a "made-to-order" item or listed under generic CAS numbers.

| Supplier Tier | Vendor Examples | Typical Form | Lead Time | Strategic Advice |

| Tier 1 (Aggregators) | Sigma-Aldrich (Merck), Fisher Scientific | Free Base | 1-3 Days | Use for small scale (<1g). High markup. |

| Tier 2 (Building Block Specialists) | Combi-Blocks , Enamine , BLD Pharm | Free Base (Standard) / HBr (Inquire) | 1-2 Weeks | Best Balance. Often have the HBr salt in non-catalog stock. |

| Tier 3 (Bulk/CRO) | Parchem, Ambeed | Custom Salt | 4-6 Weeks | Required for scale-up (>100g). Request HBr formation explicitly.[3][6] |

Sourcing Strategy: The "Salt-Bridge" Protocol

If the HBr salt is unavailable, purchase the free base and convert it immediately upon receipt. Do not store the free base for long periods.

Recommended Specification for Purchase:

-

Purity:

95% (HPLC) -

Identity: 1H NMR (Must show distinct

singlet ~4.6-4.8 ppm) -

Impurity Limit: < 2% 5-hydroxymethyl-indazole (Hydrolysis product)

Part 3: Incoming Quality Control (IQC)

Upon receipt of the material (whether salt or free base), you must validate its integrity. Benzylic bromides are notorious for degrading into alcohols during shipping if seals are compromised.

Diagnostic NMR Signals

The benzylic methylene protons (

-

Solvent: DMSO-

(Avoid -

Key Shift: Look for a singlet between 4.60 – 4.85 ppm (2H).

-

Degradation Check: A shift upfield to ~4.5 ppm indicates hydrolysis to the alcohol (

).

HPLC Purity Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.

-

Detection: UV @ 254 nm (Indazole absorption).

-

Note: The HBr salt will dissociate on the column; you are analyzing the organic cation.

Part 4: Handling, Stability & Storage

Safety Warning: 5-(Bromomethyl)-1H-indazole is a potent lachrymator and skin irritant. It acts as an alkylating agent.[7] All operations must occur in a fume hood.

Storage Conditions

-

Temperature: -20°C (Critical for free base; Recommended for HBr).

-

Atmosphere: Argon or Nitrogen (Hygroscopic).

-

Container: Amber glass (Light sensitive).

Handling Workflow

To maximize yield and safety, follow this decision logic:

Figure 2: Decision matrix for handling incoming shipments to prevent degradation.

Part 5: Experimental Protocol (Validation)

If you must convert the commercial free base to the stable hydrobromide salt, use the following validated protocol.

Objective: Stabilization of 5-(Bromomethyl)-1H-indazole (Free Base) to Hydrobromide Salt.

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 5-(bromomethyl)-1H-indazole (Free Base) in anhydrous Ethyl Acetate (5 mL/mmol) under

. -

Acidification: Cool to 0°C. Dropwise add 1.1 eq of HBr (33% in Acetic Acid). Caution: Exothermic.

-

Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes.

-

Isolation: Filter the solid under an inert atmosphere (nitrogen funnel).

-

Washing: Wash the cake with cold, anhydrous diethyl ether (

mL) to remove excess acid and impurities. -

Drying: Dry under high vacuum at room temperature for 4 hours.

-

Result: 5-(Bromomethyl)-1H-indazole hydrobromide.[3][4][5] Store at -20°C.

References

- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Thieme Connect. (2012). Synthesis and Reactivity of 1H-Indazoles. Science of Synthesis. Retrieved October 26, 2023, from [Link]

Sources

- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide - CAS:1203160-22-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. Indazole synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide from 2-methylaniline

Executive Summary